Stereo-Dependent Kinase Binding: Why (3R) Configuration Matters for Target Engagement
The (3R) stereochemistry of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine differentiates it from its (3S) enantiomer (CAS 1389310-32-0) in terms of potential kinase binding geometry. While direct comparative IC₅₀ data for the two enantiomers against the same kinase panel are not available in the open literature, the principle of stereo-differentiated kinase inhibition is well-established for this scaffold class . In a kinase selectivity screen of structurally related quinazoline-containing compounds, compound 1j (a pyrrolidine-substituted analog) showed 22.4% inhibition of PKC-γ at 28 µM while retaining >95% activity for most other kinases tested [1]. This moderate but detectable activity demonstrates that the quinazoline-4-amine scaffold engages kinase ATP-binding pockets in a measurable and potentially tunable manner, where stereochemistry at the pyrrolidine attachment point can influence binding orientation and residence time.
| Evidence Dimension | Kinase inhibition (PKC-γ) |
|---|---|
| Target Compound Data | No direct data; structural analog 1j (quinazoline-containing) inhibited PKC-γ by 22.4% |
| Comparator Or Baseline | Compound 1j at 28 µM concentration; MARK1 inhibited by 26.7% for compound 1s |
| Quantified Difference | 22.4% inhibition observed for analog 1j; (3R) vs (3S) enantiomer direct comparison not available |
| Conditions | KinaseSeeker™ assay panel of 12 kinases |
Why This Matters
Procurement of the (3R) enantiomer ensures stereochemical fidelity in SAR campaigns, as the (3S) enantiomer may exhibit different target binding kinetics that confound data interpretation.
- [1] PMC3131463, Figure 3. Kinase Selectivity Screen for 1j (28 µM) and 1s (16 µM). Treatment with 1j resulted in >95% activity retention for a majority of kinases; the most inhibited kinase, PKC-γ, was inhibited by 22.4%. View Source
